molecular formula C11H13FN2O2 B12230067 5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide

5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide

Cat. No.: B12230067
M. Wt: 224.23 g/mol
InChI Key: NMZHLLDCGVDZIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . The process may also involve multiple steps to introduce other functional groups, such as the oxan-4-yl and carboxamide groups, to the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide is unique due to its specific combination of a fluorinated pyridine ring with an oxan-4-yl and carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(15)14-10-1-3-16-4-2-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

NMZHLLDCGVDZIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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